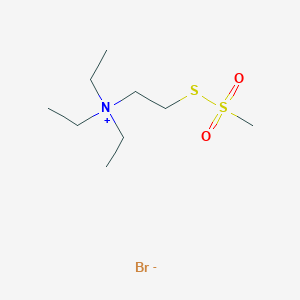
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide typically involves the reaction of 2-(Triethylammonium)ethyl chloride with methanethiosulfonate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or water, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide primarily undergoes substitution reactions, particularly with thiol groups. This reactivity is utilized in various biochemical assays and labeling techniques .
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol-containing compounds, such as cysteine or glutathione. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized for the specific application .
Major Products Formed
The major products formed from reactions with this compound are mixed disulfides, which are valuable in studying protein structures and functions .
Aplicaciones Científicas De Investigación
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is widely used in scientific research due to its ability to modify thiol groups. It is employed in:
Chemistry: As a reagent for thiol modification and labeling.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: In the production of specialized chemicals and reagents for research and development.
Mecanismo De Acción
The mechanism of action of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide involves the specific and rapid reaction with thiol groups to form mixed disulfides. This reaction is highly selective and occurs under mild conditions, making it suitable for various biochemical applications . The molecular targets include thiol-containing proteins and enzymes, which are modified through the formation of disulfide bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide: A similar compound with a slightly different structure, known for its use in similar applications.
Methanethiosulfonate Ethylammonium Bromide: Another related compound with comparable reactivity and applications.
Uniqueness
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This makes it particularly valuable in studying protein structures and functions, as well as in the development of diagnostic and therapeutic agents .
Propiedades
Fórmula molecular |
C9H22BrNO2S2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
triethyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-5-10(6-2,7-3)8-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
AHXYKRGAOHLVBF-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCSS(=O)(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


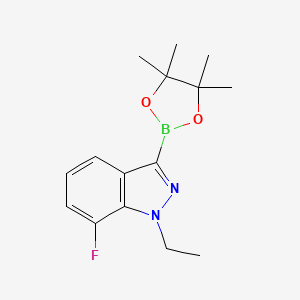
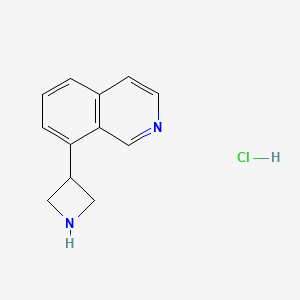
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
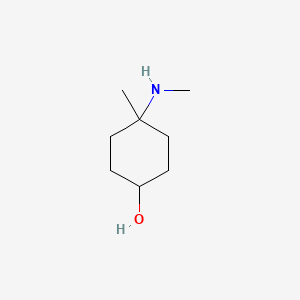
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
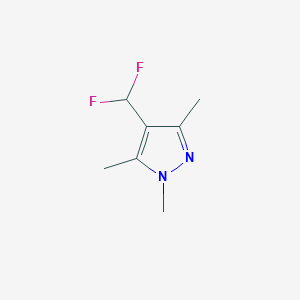
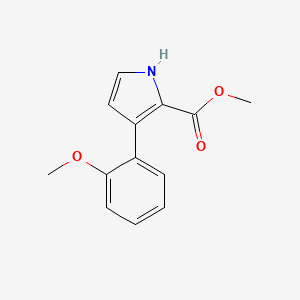

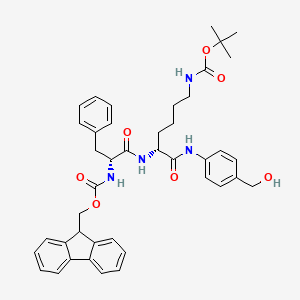

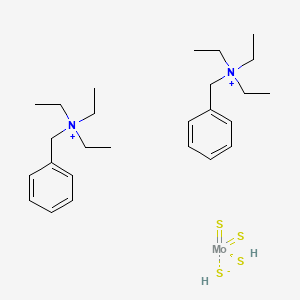
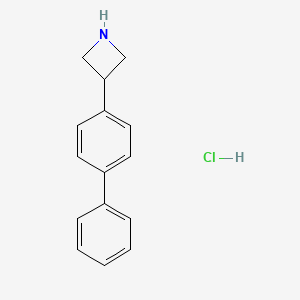
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
